molecular formula C19H23NO2 B5786214 N-(2-tert-butylphenyl)-4-ethoxybenzamide

N-(2-tert-butylphenyl)-4-ethoxybenzamide

Cat. No.: B5786214
M. Wt: 297.4 g/mol
InChI Key: SRAXHWQXPZSEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-Butylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a bulky 2-tert-butylphenyl substituent on the amide nitrogen. The ethoxy group at the para position of the benzoyl ring contributes to electronic modulation, while the ortho-tert-butylphenyl group introduces significant steric hindrance. This compound is hypothesized to serve as an intermediate in asymmetric synthesis or pharmaceutical research, given the prevalence of similar structures in enantioselective reactions and bioactive molecules .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-22-15-12-10-14(11-13-15)18(21)20-17-9-7-6-8-16(17)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXHWQXPZSEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-4-ethoxybenzamide typically involves the reaction of 2-tert-butylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 2-tert-butylaniline in anhydrous dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 4-ethoxybenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

    Step 6: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The 4-ethoxy group is a common feature in benzamide derivatives, influencing electronic properties and solubility. Key comparisons include:

  • N-(3-Aminophenyl)-4-ethoxybenzamide: Shares the 4-ethoxybenzamide core but replaces the tert-butylphenyl group with a 3-aminophenyl substituent. The amino group enhances reactivity (e.g., in coupling reactions) but introduces irritancy hazards (Xi classification) .
  • N-(4-Ethoxyphenyl)-4-(tert-butyl)benzamide: Reverses the substituent positions, placing the tert-butyl group on the benzamide ring and the ethoxy group on the amide nitrogen.

N-Substituent Variations

The tert-butylphenyl group distinguishes the target compound from analogs with smaller or electronically distinct N-substituents:

  • N-(2-Nitrophenyl)-4-bromo-benzamide : The nitro and bromo groups increase molecular polarity, favoring crystalline packing (as shown in X-ray studies) but reducing lipophilicity compared to the tert-butyl group .
  • N-[3-(Diethylamino)propyl]-4-ethoxybenzamide: Incorporates a basic diethylamino group, enhancing water solubility (as a hydrochloride salt) but limiting steric control in reactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name N-Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Applications References
N-(2-tert-Butylphenyl)-4-ethoxybenzamide 2-tert-butylphenyl 4-ethoxy Not reported Steric control in synthesis
N-(3-Aminophenyl)-4-ethoxybenzamide 3-aminophenyl 4-ethoxy 256.3 Irritant (Xi hazard)
N-(4-Ethoxyphenyl)-4-(tert-butyl)benzamide 4-ethoxyphenyl 4-tert-butyl Not reported Building block for boronate chemistry
N-(2-Nitrophenyl)-4-bromo-benzamide 2-nitrophenyl 4-bromo Not reported Crystallography model compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.